2-(Benzyloxy)-6-fluoroaniline
Overview
Description
2-(Benzyloxy)-6-fluoroaniline is an organic compound that features a benzyl ether group attached to an aniline ring, which is further substituted with a fluorine atom at the 6-position
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as carm1 . CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, cell proliferation, and DNA repair .
Mode of Action
It’s suggested that similar compounds may interact with their targets through nucleophilic displacement reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic center (a molecule that accepts an electron pair) in the target molecule .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to polyamine metabolism . Polyamines are small organic cations that play vital roles in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to exhibit rapid degradation in vitro, suggesting that they may have short half-lives in vivo .
Result of Action
Similar compounds have been found to exhibit antiproliferative effects against certain cell lines . This suggests that 2-(Benzyloxy)-6-fluoroaniline may also have potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-fluoroaniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The introduction of the fluorine atom can be achieved through nucleophilic aromatic substitution reactions. For instance, starting from 2-nitro-6-fluorobenzene, the nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
Benzylation: The benzyl ether group can be introduced via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of benzyl alcohol using a strong base like sodium hydride, followed by reaction with 2-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Iron powder in acidic conditions or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-6-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)aniline: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoroaniline: Lacks the benzyl ether group, resulting in different chemical properties and applications.
2-(Benzyloxy)-4-fluoroaniline: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions.
Uniqueness
2-(Benzyloxy)-6-fluoroaniline is unique due to the presence of both the benzyl ether group and the fluorine atom at specific positions on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-6-phenylmethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHIMHCTOQZTDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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